Pimprinine

Vue d'ensemble

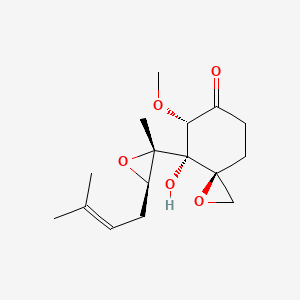

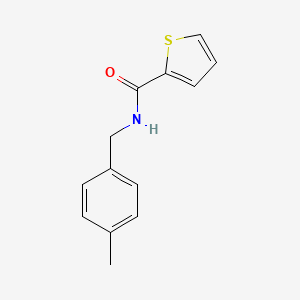

Description

La pimprinine est un alcaloïde indolique initialement isolé des filtrats de cultures de Streptomyces pimprina en 1963 . Elle appartient à la classe des 5-(3-indolyl)oxazoles d'origine naturelle . La this compound et ses dérivés ont montré une bioactivité prometteuse, en particulier dans la prévention de divers phytopathogènes .

Applications De Recherche Scientifique

Pimprinine has a wide range of scientific research applications:

Chemistry: This compound and its derivatives are used as lead compounds in the development of new antifungal agents.

Medicine: This compound derivatives have been studied for their potential antiviral and anticancer properties.

Industry: This compound is used in the development of pesticides and other agricultural chemicals.

Mécanisme D'action

Target of Action

Pimprinine, an indole alkaloid, primarily targets Leucyl-tRNA Synthetase . This enzyme plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. By interacting with this enzyme, this compound can influence protein synthesis within the cell .

Mode of Action

This compound and its derivatives interact with their targets by inhibiting the early stages of viral replication in cells, including viral RNA replication and protein synthesis . This interaction results in a reduction of the cytopathic effect (CPE), cell viability, and virus yield .

Biochemical Pathways

It is known that this compound inhibits the function of leucyl-trna synthetase, thereby affecting protein synthesis . This disruption can lead to a decrease in viral replication, as the production of viral proteins is essential for the replication process .

Result of Action

The primary result of this compound’s action is the inhibition of viral replication. It has been shown to reduce the cytopathic effect (CPE), decrease cell viability, and lower virus yield in the context of EV71, a type of enterovirus . Additionally, this compound and its derivatives have been found to prevent EV71-induced apoptosis in human rhabdomyosarcoma (RD) cells .

Action Environment

This compound is derived from marine or soil microorganisms . The environment in which these microorganisms thrive could potentially influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Pimprinine is known to interact with various biomolecules. It inhibits the deamination of serotonin by monoamine oxidase (MAO), with an IC50 value of 48 μM . This interaction suggests that this compound may play a role in modulating neurotransmitter levels in the brain.

Cellular Effects

This compound and its derivatives have been found to inhibit the replication of Enterovirus 71 (EV71) in human rhabdomyosarcoma (RD) cells . They target the early stages of EV71 replication in cells, including viral RNA replication and protein synthesis . This compound also shows significant physicochemical properties, antimicrobial activities, anticonvulsant activity, and antiviral activity against Enterovirus 71 (EV71) .

Molecular Mechanism

It is known to inhibit the deamination of serotonin by monoamine oxidase (MAO) . This suggests that this compound may exert its effects at the molecular level by interacting with enzymes and influencing their activity.

Temporal Effects in Laboratory Settings

It has been observed that this compound and its derivatives inhibit EV71-induced cytopathic effect (CPE), reduce progeny EV71 yields, and prevent EV71-induced apoptosis in human rhabdomyosarcoma (RD) cells .

Metabolic Pathways

Given its biochemical properties and interactions with enzymes such as MAO, it is likely that this compound is involved in neurotransmitter metabolism .

Subcellular Localization

Given its biochemical properties and interactions with enzymes such as MAO, it is likely that this compound is localized in areas of the cell where these enzymes are present .

Méthodes De Préparation

La pimprinine peut être synthétisée en utilisant l'indole comme matière première. Les voies de synthèse impliquent souvent des réactions de cyclisation ou de couplage. Les méthodes courantes comprennent la cyclisation de l'amide cétone, la cyclisation de Van Leusen et le couplage catalysé par des métaux . Ces méthodes peuvent cependant être complexes et peuvent impliquer des matières premières coûteuses et des procédés non respectueux de l'environnement .

Analyse Des Réactions Chimiques

La pimprinine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure cyclique de l'indole.

Substitution : Les réactions de substitution, en particulier sur le cycle indolique, peuvent introduire différents groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions sont souvent des dérivés ayant des activités biologiques modifiées .

Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Industrie : La this compound est utilisée dans le développement de pesticides et d'autres produits chimiques agricoles.

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré que les dérivés de la this compound inhibent la leucyl-ARNt synthétase, qui est cruciale pour la synthèse protéique chez les champignons . Cette inhibition perturbe la croissance et la reproduction des champignons, entraînant leur mort .

Comparaison Avec Des Composés Similaires

La pimprinine est souvent comparée à d'autres alcaloïdes indoliques tels que la streptochlorine. Les deux composés partagent des structures et des activités biologiques similaires, mais la this compound a montré un spectre d'activité plus large contre divers phytopathogènes . D'autres composés similaires comprennent la pimprinéthine, la pimprinaphine et les WS-30581 A et B .

La combinaison unique de propriétés antifongiques, antibactériennes et antivirales potentielles de la this compound en fait un composé précieux pour la recherche et le développement futurs.

Propriétés

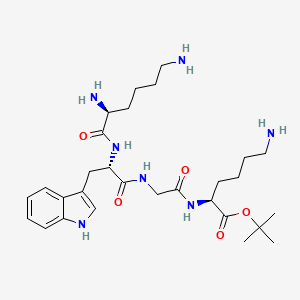

IUPAC Name |

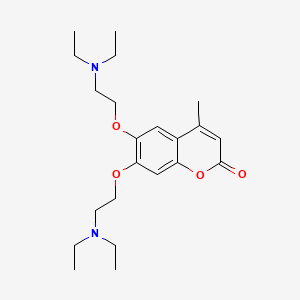

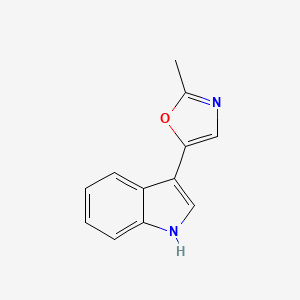

5-(1H-indol-3-yl)-2-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-8-13-7-12(15-8)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJPGCHCOHYLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159782 | |

| Record name | Pimprinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13640-26-1 | |

| Record name | Pimprinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimprinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pimprinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMPRININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRW4NIT4W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)